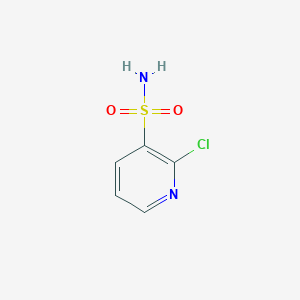

2-Chloropyridine-3-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYJBKABCVQXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481673 | |

| Record name | 2-chloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38025-93-3 | |

| Record name | 2-chloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-pyridine-3-sulfonic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyridine-3-sulfonamide (CAS 38025-93-3)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document compiles available technical data for 2-Chloropyridine-3-sulfonamide. Due to the limited publicly available information specific to this compound, this guide includes data on structurally related compounds and general principles applicable to the sulfonamide and chloropyridine chemical classes to provide a comprehensive technical context. All information is for research purposes only.[1]

Core Properties and Specifications

This compound is a chemical intermediate featuring a pyridine ring substituted with both a chlorine atom and a sulfonamide group. These functional groups make it a valuable building block in the synthesis of more complex, biologically active compounds.

Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. Data is compiled from various chemical supplier and database entries.

| Property | Value | Source(s) |

| CAS Number | 38025-93-3 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1][2][3][4] |

| Molecular Weight | 192.62 g/mol | [1][2][3] |

| Flash Point | 189 °C | |

| Purity | ≥95% | [3][4] |

| SMILES | O=S(C1=CC=CN=C1Cl)(N)=O | [2] |

| Storage Conditions | Store in a freezer (-20°C), sealed in a dry environment. | [2] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a plausible reaction pathway can be inferred from general chemical principles and supplier information.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from 2-chloropyridine, a common reagent. The first step involves sulfonation to create a sulfonyl chloride intermediate, which is then ammonolyzed to form the final sulfonamide product.

Caption: Proposed synthesis of this compound.

Reference Experimental Protocol: Synthesis of 3-Chloro-2-Pyridine Sulfonamide

As a reference for researchers, the following is a detailed protocol for the synthesis of a structural isomer, 3-Chloro-2-Pyridine Sulfonamide. This procedure illustrates the key chemical transformations involved in creating a chloropyridine sulfonamide.

Materials:

-

3-chloro-2-((phenylmethyl)thio)pyridine: 53.0 g (0.225 mole)

-

Acetic acid: 250 ml

-

Water: 16.2 g (0.90 mole)

-

Chlorine gas

-

Sodium acetate: 180 g (2.2 moles)

-

Crushed ice: 250 g

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

Add 53.0 g of 3-chloro-2-((phenylmethyl)thio)pyridine to 250 ml of acetic acid containing 16.2 g of water.[5]

-

Cool the mixture in an ice bath and bubble a stream of chlorine gas through the solution at 10-15°C for 3.5 hours.[5]

-

Pour the resulting cold acetic acid solution into a stirred mixture of 180 g of sodium acetate, 500 ml of water, and 250 g of crushed ice. This step neutralizes the hydrochloride salt to yield the free sulfonyl chloride.[5]

-

Extract the resulting mixture with methylene chloride.[5]

-

Wash the organic extract with water and dry it over anhydrous sodium sulfate.[5]

-

Concentrate the methylene chloride extract to a volume of 150 ml and cool to -30°C in a dry ice bath to crystallize the product.[5]

Analytical Characterization

Characterization of the final product would typically involve a suite of standard analytical techniques. While specific spectra for this compound are not publicly available, suppliers indicate the availability of data from methods such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ultra-Performance Liquid Chromatography (UPLC)[2]

For quantitative analysis in complex matrices, a method analogous to that used for aminopyridines could be developed. This involves extraction followed by analysis using gas chromatography with a nitrogen-phosphorous detector (GC/NPD).[6]

Biological and Pharmacological Context

There is no specific biological activity reported for this compound itself. Its primary value lies in its potential as an intermediate for synthesizing novel drug candidates. The biological interest in this molecule stems from the well-established pharmacological profile of the sulfonamide functional group.

General Mechanism of Action for Sulfonamide Drugs

Sulfonamides are a cornerstone class of synthetic antimicrobial agents.[7][8] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7][9]

Pathway Details:

-

Bacteria synthesize folic acid from a precursor molecule, para-aminobenzoic acid (PABA).[7]

-

The enzyme DHPS catalyzes the conversion of PABA into dihydropteroic acid.

-

Sulfonamides are structurally similar to PABA and act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis pathway.[9]

-

The lack of folic acid, a vital cofactor for DNA, RNA, and protein synthesis, leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[7][10]

Caption: Mechanism of action of sulfonamide antibiotics.

This inhibitory action is selective for bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme. The sulfonamide class exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria.[8][10] Beyond antibacterial applications, various sulfonamide derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[11]

Conclusion

This compound, CAS 38025-93-3, is a chemical intermediate with limited published data regarding its specific properties and applications. However, by examining its constituent functional groups—a chloropyridine ring and a sulfonamide moiety—a clear potential emerges for its use in medicinal chemistry and drug discovery. The well-documented biological significance of sulfonamides provides a strong rationale for using this compound as a scaffold to develop novel therapeutic agents. This guide provides researchers with the available physicochemical data, a plausible synthetic framework, and the essential biological context needed to effectively utilize this compound in their research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 38025-93-3|this compound|BLD Pharm [bldpharm.com]

- 3. synchem.de [synchem.de]

- 4. 38025-93-3 | MFCD08752623 | 2-Chloro-pyridine-3-sulfonic acid amide | acints [acints.com]

- 5. prepchem.com [prepchem.com]

- 6. osha.gov [osha.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. 2.sulfonamides | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering structured data, relevant experimental context, and visual representations of synthetic and biological pathways.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Due to a lack of publicly available experimental data for certain parameters, computationally predicted values have been included and are clearly indicated. These predictions offer valuable estimations for research and development purposes.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 38025-93-3 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1][2] |

| Molecular Weight | 192.62 g/mol | [1][2] |

| Appearance | Solid (Predicted) | - |

| Melting Point | 155-159 °C (Predicted) | - |

| Boiling Point | 385.9 °C at 760 mmHg (Predicted) | - |

| Flash Point | 189 °C |

Table 2: Solubility and Partitioning Characteristics

| Property | Value (Predicted) | Source |

| Water Solubility | 2.48 g/L at 25°C | - |

| logP (Octanol-Water Partition Coefficient) | 0.58 | - |

| pKa (Acidic) | 8.13 (Sulfonamide NH) | - |

| pKa (Basic) | -0.96 (Pyridine N) | - |

Experimental Protocols

1. Determination of Melting Point: The melting point of a solid compound like this compound can be determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

2. Determination of Solubility: The equilibrium solubility method is commonly employed. A supersaturated solution of the compound in the solvent of interest (e.g., water, ethanol, DMSO) is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3. Determination of the Octanol-Water Partition Coefficient (logP): The shake-flask method is a standard procedure. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until the compound has partitioned between the two phases and equilibrium is established. The concentration of the compound in each phase is then measured, typically by HPLC or UV-Vis spectroscopy, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

4. Determination of pKa: Potentiometric titration is a widely used method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve. Alternatively, UV-Vis spectrophotometry or capillary electrophoresis can be used, where changes in the compound's absorbance or mobility as a function of pH are used to calculate the pKa.

Synthesis and Potential Biological Activity

Synthesis Pathway:

This compound can be synthesized from 2-chloropyridine. The process involves the reaction of 2-chloropyridine with sulfur dioxide and ammonia. This synthetic route provides a direct method for introducing the sulfonamide functional group onto the pyridine ring.

Potential Biological Activity: Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[3][4][5][6][7] Pyridine-3-sulfonamide derivatives, in particular, have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[4] These enzymes play a crucial role in regulating pH and are implicated in various physiological and pathological processes, including glaucoma, edema, and cancer.

The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

References

- 1. scbt.com [scbt.com]

- 2. synchem.de [synchem.de]

- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloropyridine-3-sulfonamide from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloropyridine-3-sulfonamide, a valuable building block in medicinal chemistry, starting from 2-chloropyridine. This document details the primary synthetic pathway, provides in-depth experimental protocols, and presents key quantitative data to assist researchers in the successful preparation of this compound.

Introduction

This compound is a key intermediate in the development of various pharmaceutical compounds. Its structural motif, featuring a sulfonamide group at the 3-position of a 2-chloropyridine ring, allows for diverse functionalization and interaction with biological targets. The synthesis of this compound from the readily available starting material, 2-chloropyridine, is a critical process for its application in drug discovery and development. This guide outlines a reliable two-step synthetic route.

Synthetic Pathway Overview

The synthesis of this compound from 2-chloropyridine proceeds through a two-step reaction sequence:

-

Chlorosulfonation of 2-Chloropyridine: The first step involves the introduction of a chlorosulfonyl group (-SO₂Cl) at the 3-position of the 2-chloropyridine ring. This is typically achieved through an electrophilic aromatic substitution reaction using a strong sulfonating agent.

-

Amination of 2-Chloropyridine-3-sulfonyl chloride: The resulting 2-chloropyridine-3-sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an ammonia source.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl chloride

This procedure details the direct chlorosulfonation of 2-chloropyridine.

Reaction Scheme:

Caption: Chlorosulfonation of 2-chloropyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloropyridine | 113.55 | 11.35 g | 0.1 |

| Chlorosulfonic acid | 116.52 | 46.6 g (27.0 mL) | 0.4 |

| Thionyl chloride | 118.97 | 23.8 g (14.6 mL) | 0.2 |

| Dichloromethane | - | As required | - |

| Ice | - | As required | - |

| Saturated Sodium Bicarbonate Solution | - | As required | - |

| Brine | - | As required | - |

| Anhydrous Sodium Sulfate | - | As required | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, place 2-chloropyridine (11.35 g, 0.1 mol).

-

Cool the flask in an ice-water bath.

-

Slowly add chlorosulfonic acid (27.0 mL, 0.4 mol) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C for 4 hours.

-

Cool the reaction mixture to room temperature and then carefully add thionyl chloride (14.6 mL, 0.2 mol) dropwise.

-

Heat the mixture to reflux (approximately 80-90 °C) for 2 hours.

-

Cool the reaction mixture to room temperature and then very cautiously pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloropyridine-3-sulfonyl chloride as an oil, which may solidify upon standing.

Expected Yield: 70-80%

Step 2: Synthesis of this compound

This procedure details the amination of the sulfonyl chloride intermediate.

Reaction Scheme:

Caption: Amination of the sulfonyl chloride intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloropyridine-3-sulfonyl chloride | 212.05 | 14.84 g | 0.07 |

| Aqueous Ammonia (28-30%) | - | 50 mL | - |

| Dichloromethane | - | As required | - |

| Hydrochloric Acid (1 M) | - | As required | - |

| Anhydrous Sodium Sulfate | - | As required | - |

Procedure:

-

Dissolve the crude 2-chloropyridine-3-sulfonyl chloride (14.84 g, 0.07 mol) in dichloromethane (50 mL) in a round-bottom flask.

-

Cool the solution in an ice-water bath.

-

Slowly add concentrated aqueous ammonia (50 mL) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford this compound as a white to off-white solid.

Expected Yield: 85-95%

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Structure | Molar Mass ( g/mol ) | CAS Number |

| 2-Chloropyridine | C₅H₄ClN | 113.55 | 109-09-1 |

| 2-Chloropyridine-3-sulfonyl chloride | C₅H₃Cl₂NO₂S | 212.05 | 6684-06-6 |

| This compound | C₅H₅ClN₂O₂S | 192.62 | 38025-93-3[1] |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Chlorosulfonation | Chlorosulfonic acid, Thionyl chloride | 0-120 | 6 | 70-80 |

| 2 | Amination | Aqueous Ammonia | 0-25 | 2.5 | 85-95 |

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process.

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Thionyl chloride is also corrosive and lachrymatory. It reacts with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a fume hood.

-

The quenching of the chlorosulfonation reaction mixture is highly exothermic and should be done slowly and with efficient cooling.

-

Aqueous ammonia has a strong odor and is corrosive. Use in a well-ventilated area.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., S=O and N-H stretches in the sulfonamide).

-

Melting Point Analysis: To assess the purity of the final product.

This guide provides a robust and detailed procedure for the synthesis of this compound. Adherence to the experimental protocols and safety precautions outlined is crucial for a successful and safe synthesis.

References

Spectroscopic Profile of 2-Chloropyridine-3-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Chloropyridine-3-sulfonamide (CAS No: 38025-93-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its functional groups and comparison with structurally similar compounds. The guide also includes standardized experimental protocols for acquiring such data.

Molecular Structure and Properties:

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known spectral data of 2-chloropyridine, various arylsulfonamides, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 - 8.8 | dd | 1H | H6 (Pyridine ring) |

| ~8.1 - 8.3 | dd | 1H | H4 (Pyridine ring) |

| ~7.4 - 7.6 | dd | 1H | H5 (Pyridine ring) |

| ~7.0 - 7.5 (broad) | s | 2H | -SO₂NH₂ |

Predictions are based on a standard deuterated solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152 - 155 | C2 (Pyridine ring) |

| ~148 - 151 | C6 (Pyridine ring) |

| ~138 - 141 | C4 (Pyridine ring) |

| ~130 - 133 | C3 (Pyridine ring) |

| ~122 - 125 | C5 (Pyridine ring) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretching (sulfonamide) |

| 1600 - 1450 | Medium | C=C and C=N stretching (pyridine ring) |

| 1350 - 1310 | Strong | Asymmetric SO₂ stretching |

| 1180 - 1140 | Strong | Symmetric SO₂ stretching |

| ~920 | Medium | S-N stretching |

| ~750 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 192 / 194 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 112 / 114 | Moderate | [M - SO₂NH₂]⁺ (Loss of sulfonamide group) |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridine ring fragment) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[2]

-

Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the tube is between 4.0 and 5.0 cm.[2]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition (FTIR):

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Run a background spectrum of the empty sample holder or a clean salt plate.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

Inlet System: Direct infusion or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Ion Trap, or TOF.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct infusion or via Liquid Chromatography (LC).[5]

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Flow of Spectroscopic Data Acquisition and Interpretation.

References

Solubility of 2-Chloropyridine-3-sulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloropyridine-3-sulfonamide in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing a framework for researchers to determine the solubility of this compound. It includes a general experimental protocol for solubility determination, a discussion of expected solubility based on related compounds, and a proposed synthesis workflow. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and related chemical entities.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. Understanding its solubility in various organic solvents is a critical first step in its development, impacting formulation, purification, and various analytical procedures. This guide aims to provide a foundational understanding of the solubility of this compound, acknowledging the current limitations in available data and offering practical approaches to its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility behavior.

| Property | Value | Reference |

| CAS Number | 38025-93-3 | [1] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| Appearance | Solid (presumed) | |

| Melting Point | Not available | |

| pKa | Not available |

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the peer-reviewed literature. However, qualitative information for a related isomer, 4-Chloropyridine-3-sulfonamide, indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol[2]. While this suggests that this compound may also exhibit some solubility in polar aprotic and polar protic solvents, experimental verification is essential.

To facilitate future research, a template for recording experimentally determined solubility data is provided in Table 2.

| Organic Solvent | Chemical Formula | Polarity | Solubility (g/L) at 25°C | Observations |

| Methanol | CH₃OH | Polar Protic | ||

| Ethanol | C₂H₅OH | Polar Protic | ||

| Acetone | C₃H₆O | Polar Aprotic | ||

| Acetonitrile | C₂H₃N | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ||

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | ||

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | ||

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | ||

| Toluene | C₇H₈ | Nonpolar |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Synthesis of this compound

This compound can be synthesized from 2-chloropyridine. A general workflow for its synthesis is outlined below.

Caption: General synthesis workflow for this compound.

A plausible synthesis involves the chlorosulfonation of 2-chloropyridine to form the intermediate 2-chloropyridine-3-sulfonyl chloride. This intermediate is then reacted with ammonia (ammonolysis) to yield the final product, this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this technical guide provides a robust framework for researchers to determine these crucial parameters. The provided experimental protocol, based on the established shake-flask method, offers a reliable approach for generating accurate solubility data. The information on the synthesis and physicochemical properties of the compound, along with insights from a structurally related isomer, serves as a valuable starting point for further investigation. It is anticipated that the methodologies and information presented herein will facilitate the advancement of research and development involving this compound.

References

The Pyridine Sulfonamide Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridine sulfonamide moiety represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of potent and selective inhibitors against a wide array of therapeutic targets. Its unique electronic properties and structural versatility allow for fine-tuning of pharmacological activity, making it a recurring feature in clinically successful drugs and a focal point of ongoing drug discovery efforts. This guide provides a detailed overview of the key therapeutic targets of pyridine sulfonamides, presenting quantitative data, in-depth experimental protocols, and visualizations of the associated biological pathways and workflows to support researchers in this dynamic field.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer. The sulfonamide group is a classic zinc-binding pharmacophore that anchors inhibitors within the CA active site, and pyridine-based scaffolds have been extensively explored to achieve isoform-selective inhibition, particularly against tumor-associated isoforms like CA IX and CA XII.[1]

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The inhibitory potency of various pyridine sulfonamide derivatives against key human CA isoforms is summarized below. These compounds demonstrate a range of activities and selectivities, highlighting the tunability of the pyridine scaffold.

| Compound ID | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (AAZ) | Standard Inhibitor | 250 | 12.1 | 25.8 | 5.7 | [2] |

| Compound 1f | Pyrazolo[4,3-c]pyridine | 58.8 | 6.6 | 79.6 | 455.5 | [2] |

| Compound 1g | Pyrazolo[4,3-c]pyridine | 66.8 | 15.1 | 125.6 | 480.1 | [2] |

| Compound 1k | Chromene-based | 88.3 | 5.6 | 68.3 | 34.5 | [2] |

| Compound 15 | 4-(1H-pyrazol-1-yl) | - | - | 19.5 | - | [3] |

| Compound 19 | 4-(1H-pyrazol-1-yl) | - | - | 48.6 | - | [3] |

Note: Data is compiled from multiple sources. Experimental conditions may vary. "-" indicates data not reported in the cited source.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The determination of CA inhibition constants (Kᵢ) is commonly performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.[2]

Principle: This method monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The reaction is monitored by observing the color change of a pH indicator in a buffer solution. The initial rate of the reaction is measured, and the inhibition constant is determined by analyzing the rates at various inhibitor concentrations.

Materials:

-

Recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

pH indicator solution (e.g., Phenol Red, p-Nitrophenol)

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)

-

CO₂-saturated water (prepared by bubbling CO₂ gas into chilled deionized water)

-

Inhibitor stock solutions (typically in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: Prepare all solutions. The CO₂-saturated water should be kept on ice to maintain saturation. Serial dilutions of the inhibitor are prepared from the stock solution.

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Reaction Mix: In the instrument's syringes, one syringe is loaded with the enzyme solution (containing the CA isoform and pH indicator in buffer) pre-incubated with the desired concentration of the inhibitor (or vehicle control). The second syringe is loaded with the CO₂-saturated water.

-

Measurement: The two solutions are rapidly mixed in the observation cell of the spectrophotometer. The instrument records the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) over a short time course (milliseconds to seconds).[4]

-

Data Analysis: The initial velocity (V₀) of the reaction is calculated from the initial linear portion of the absorbance vs. time curve.

-

Kᵢ Determination: The V₀ is measured for a range of inhibitor concentrations. The Kᵢ is then calculated using the Cheng-Prusoff equation by fitting the data to dose-response curves, using the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the Michaelis-Menten constant (Kₘ) of the substrate.[5]

Visualization: CA Inhibition Assay Workflow

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer and inflammatory diseases. The pyridine scaffold is a privileged structure in kinase inhibitor design, frequently interacting with the hinge region of the ATP-binding pocket. Pyridine sulfonamides have been developed to target a range of kinases, from the well-established oncogene KRAS to key players in stress and inflammatory signaling like JNK and p38.

Target: KRAS G12C and the MAPK Pathway

The KRAS protein is a GTPase that acts as a molecular switch in the MAPK signaling pathway, controlling cell proliferation and survival.[6] The G12C mutation, prevalent in non-small cell lung cancer, introduces a reactive cysteine residue that has been successfully targeted by covalent inhibitors. Sotorasib, which contains a pyrido[2,3-d]pyrimidin-2-one core, exemplifies this strategy by irreversibly binding to Cys12, locking KRAS G12C in its inactive, GDP-bound state and inhibiting downstream signaling.[6][7]

Confirming the covalent modification of a target protein is crucial for validating the mechanism of action of inhibitors like Sotorasib. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7][8]

Principle: The target protein (KRAS G12C) is incubated with the covalent inhibitor. The protein is then proteolytically digested into smaller peptides. This peptide mixture is analyzed by LC-MS/MS to identify the specific peptide that has been modified by the inhibitor, confirming the covalent bond and identifying the site of modification (e.g., Cys12).

Materials:

-

Purified recombinant KRAS G12C protein

-

Covalent inhibitor (e.g., Sotorasib)

-

Reaction buffer (e.g., Tris or HEPES buffer)

-

Reducing agent (e.g., DTT) and alkylating agent (e.g., iodoacetamide) for disulfide bond processing

-

Protease (e.g., Trypsin)

-

LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Procedure:

-

Covalent Labeling: Incubate purified KRAS G12C protein with the inhibitor at a specific molar ratio (e.g., 1:5) for a defined time at room temperature or 37°C. A DMSO control (no inhibitor) is run in parallel.

-

Protein Denaturation and Digestion: Denature the protein sample using urea or another denaturant. Reduce disulfide bonds with DTT and alkylate free cysteines (other than the one bound by the inhibitor) with iodoacetamide.

-

Proteolytic Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C to digest the protein into peptides.

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

-

LC-MS/MS Analysis: Inject the cleaned peptide sample into the LC-MS/MS system. The peptides are separated by reverse-phase liquid chromatography and then ionized and analyzed by the mass spectrometer.

-

Data Analysis: Search the MS/MS data against the KRAS protein sequence using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). The search parameters must include the mass of the inhibitor as a variable modification on cysteine residues. The software will identify the peptide containing Cys12 and confirm the mass shift corresponding to the covalent adduction of the inhibitor.[9]

Other Kinase Targets

Pyridine sulfonamides have shown activity against a variety of other kinases, demonstrating the broad applicability of this scaffold.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridine-urea hybrid | VEGFR-2 | 3930 | [10] |

| Pyridine derivative | PIM-1 | 14.3 | [10] |

| Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | 74 | [2] |

| Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 170 | [2] |

| Pyrazine derivative | TRKA | 0.22 | [11] |

| Sulfonamide-functionalized PCA | Tubulin Polymerization | 1100 | [12] |

Note: PCA = Pyridine Carbothioamide. Data is compiled from multiple sources for representative compounds. Experimental conditions may vary.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput method for measuring kinase activity and inhibition.

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by the kinase, the Tb-labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide (labeled with a fluorescent acceptor, e.g., fluorescein)

-

ATP

-

Assay buffer (containing MgCl₂)

-

Tb-labeled anti-phospho-substrate antibody (donor)

-

Test compounds (pyridine sulfonamides)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Compound Plating: Add serial dilutions of the test compounds to the wells of a low-volume microplate (e.g., 384-well).

-

Kinase Reaction: Add the kinase and the fluorescently labeled substrate peptide to the wells.

-

Initiation: Start the reaction by adding ATP. Incubate for a set period (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add the Tb-labeled antibody in a detection buffer (often containing EDTA to chelate Mg²⁺ and stop the kinase). Incubate to allow antibody-peptide binding.

-

Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.

Molecular Glue-Induced Protein Degradation

A novel therapeutic modality involves "molecular glues," small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase, leading to the target's ubiquitination and proteasomal degradation. The sulfonamide drug Indisulam is a pioneering example of this mechanism.

Target: RBM39 Splicing Factor Degradation

Indisulam acts as a molecular glue by binding to the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex.[10][13] This binding creates a novel surface that recruits the RNA-binding motif protein 39 (RBM39), a key component of the spliceosome.[9] The CRL4-DCAF15 ligase then polyubiquitinates RBM39, marking it for destruction by the proteasome. The loss of RBM39 leads to widespread alterations in pre-mRNA splicing, causing cell cycle arrest and apoptosis in cancer cells.[5]

| Activity Metric | Cell Line | Cancer Type | Value | Reference |

| Cell Viability IC₅₀ | HCT-116 | Colorectal Carcinoma | 0.56 µM | [13] |

| RBM39 Degradation IC₅₀ | Patient AML Cells | Acute Myeloid Leukemia | 12.6 - 463 nM | [6] |

| CA XII Inhibition Kᵢ | - | - | 3.0 - 5.7 nM | [13] |

Note: Indisulam also retains high-affinity inhibitory activity against carbonic anhydrases.

The most direct method to confirm the cellular activity of a molecular glue like Indisulam is to measure the degradation of its target protein.

Principle: Cancer cells are treated with the compound, and total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein (RBM39). A decrease in the band intensity corresponding to RBM39 in treated cells compared to control cells indicates protein degradation.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Indisulam

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-RBM39

-

Loading control primary antibody: (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of Indisulam (and a DMSO vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration in the supernatant using a BCA assay.

-

SDS-PAGE: Normalize all samples to the same protein concentration. Denature the protein by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using a digital imaging system.

-

Analysis: Re-probe the same membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify the band intensities and normalize the RBM39 signal to the loading control to determine the extent of degradation.[6][14]

Conclusion

The pyridine sulfonamide scaffold continues to demonstrate remarkable utility in the pursuit of novel therapeutics. Its proven ability to effectively engage with diverse target classes—from the zinc-containing active sites of carbonic anhydrases to the ATP-binding pockets of kinases and the induced-fit pockets of E3 ligases—ensures its place as a privileged motif in drug discovery. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers with the foundational knowledge required to explore and exploit this versatile chemical entity for the development of next-generation medicines.

References

- 1. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - Analytical Chemistry - Figshare [figshare.com]

- 7. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. en.ice-biosci.com [en.ice-biosci.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. benchchem.com [benchchem.com]

In Silico Prediction of 2-Chloropyridine-3-sulfonamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of 2-Chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various biologically potent compounds. By leveraging computational tools, researchers can efficiently screen for potential biological targets, predict pharmacokinetic properties, and guide the development of novel therapeutics. This document details common in silico workflows, presents relevant data in a structured format, and outlines the underlying experimental and computational protocols.

Introduction to this compound

This compound is a versatile chemical intermediate. Its derivatives have been investigated for a range of pharmacological activities, including antibacterial, anticancer, and enzymatic inhibition. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known for its ability to mimic p-aminobenzoic acid (PABA) and inhibit dihydropteroate synthetase in bacteria, and also for its interactions with other biological targets.[1][2][3] In silico prediction methods offer a rapid and cost-effective approach to explore the potential bioactivities of this compound and its derivatives.

In Silico Prediction Workflow

The computational evaluation of a molecule like this compound typically follows a hierarchical workflow. This process begins with broad, property-based predictions and progresses to more specific and computationally intensive simulations.

Caption: A typical workflow for the in silico bioactivity prediction of a small molecule.

Physicochemical Properties and Drug-Likeness

A crucial first step in assessing the therapeutic potential of a compound is the evaluation of its physicochemical properties and compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules help to predict if a compound has properties that would make it a likely orally active drug in humans.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | 192.62 | < 500 (Compliant) |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | < 5 (Compliant) |

| Hydrogen Bond Donors | 2 | < 5 (Compliant) |

| Hydrogen Bond Acceptors | 4 | < 10 (Compliant) |

| Rotatable Bonds | 1 | < 10 (Compliant) |

Note: These values are estimations based on common computational algorithms and may vary slightly between different prediction tools.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is vital for early-stage drug discovery to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles. Various computational models, often machine learning-based, are used to predict these properties.[4][5][6]

Table 2: In Silico ADMET Profile of this compound and its Derivatives

| Parameter | Predicted Outcome for Sulfonamides | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Variable, often low to moderate | Potential for CNS activity depends on specific derivatives. |

| P-glycoprotein Substrate | Predicted as non-substrate | Lower likelihood of efflux from target cells. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Can affect the free drug concentration and half-life. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential for inhibition of specific CYP isozymes (e.g., CYP2C9) | Risk of drug-drug interactions. |

| Excretion | ||

| Primary Route | Likely renal | Dosage adjustments may be needed in patients with renal impairment. |

| Toxicity | ||

| hERG Inhibition | Low to moderate risk | Potential for cardiotoxicity should be monitored.[6] |

| Ames Mutagenicity | Predicted to be non-mutagenic | Lower concern for carcinogenicity. |

| Hepatotoxicity | Low to moderate risk | Liver function should be considered during development. |

Note: These are generalized predictions for the sulfonamide class and may require specific modeling for this compound.

Potential Biological Targets and Molecular Docking

Identifying the biological targets of a compound is central to understanding its mechanism of action. In silico target prediction tools leverage ligand-based and structure-based approaches to suggest potential protein targets. Following target identification, molecular docking is employed to predict the binding mode and affinity of the ligand to the protein's active site.

Potential Predicted Targets for Sulfonamide-Containing Compounds:

-

Carbonic Anhydrases: A well-established target for sulfonamides.

-

Dihydropteroate Synthase: The classical target for sulfonamide antibiotics.[1]

-

Protein Kinases (e.g., VEGFR-2, PKM2): Implicated in cancer.[7][8]

-

Proteases (e.g., SARS-CoV-2 Mpro): Relevant for antiviral activity.[6]

-

Cholinesterases (AChE, BuChE): Targets in Alzheimer's disease.[9]

Molecular Docking Workflow

The process of molecular docking involves preparing the ligand and receptor structures, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scores.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]

- 3. 2.sulfonamides | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine-3-sulfonamide is a valuable chemical intermediate, recognized for its role in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its discovery and synthesis, with a focus on detailed experimental protocols and quantitative data. The primary synthetic route involves a two-step process: the formation of 2-chloropyridine-3-sulfonyl chloride from 3-amino-2-chloropyridine via a Sandmeyer-type reaction, followed by amination to yield the final product. This document outlines the procedural details for these key transformations, presents relevant data in a structured format, and includes graphical representations of the synthetic workflow to aid in laboratory application.

Introduction

This compound (CAS No: 38025-93-3) is a heterocyclic compound featuring a chlorinated pyridine ring functionalized with a sulfonamide group.[1][2] Its structural motifs are prevalent in medicinal chemistry, with sulfonamides being a well-established class of therapeutic agents and pyridines serving as a core scaffold in numerous pharmaceuticals.[3][4][5][6] The compound primarily serves as a building block in the synthesis of more complex molecules with potential pharmacological activities. This guide details the most plausible and documented methods for its preparation, providing researchers with the necessary information for its synthesis and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38025-93-3 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis of this compound

The most viable synthetic pathway to this compound proceeds in two main stages:

-

Synthesis of 2-Chloropyridine-3-sulfonyl chloride: This intermediate is prepared from 3-amino-2-chloropyridine via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.

-

Amination of 2-Chloropyridine-3-sulfonyl chloride: The sulfonyl chloride intermediate is then reacted with an ammonia source to furnish the final sulfonamide product.

A graphical representation of this synthetic workflow is provided below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Chloropyridine-3-sulfonyl chloride

This protocol is adapted from a general procedure for the preparation of aryl sulfonyl chlorides via a Sandmeyer reaction.[7]

Materials:

-

3-Amino-2-chloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: A solution of 3-amino-2-chloropyridine in concentrated hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution of 3-amino-2-chloropyridine, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and saturated with sulfur dioxide gas at 0-5 °C.

-

The freshly prepared diazonium salt solution is added portion-wise to the sulfur dioxide-saturated copper(I) chloride solution, with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Isolation: The reaction mixture is then poured onto crushed ice and extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloropyridine-3-sulfonyl chloride.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

Table 2: Expected Reaction Parameters for the Synthesis of 2-Chloropyridine-3-sulfonyl chloride

| Parameter | Value |

| **Reactant Ratio (3-amino-2-chloropyridine:NaNO₂) ** | 1 : 1.1 |

| Reaction Temperature (Diazotization) | 0-5 °C |

| Reaction Temperature (Sulfonylation) | < 10 °C |

| Expected Yield | 70-85% |

Experimental Protocol: Amination of 2-Chloropyridine-3-sulfonyl chloride

This protocol outlines the general procedure for the amination of a sulfonyl chloride.

Materials:

-

2-Chloropyridine-3-sulfonyl chloride

-

Aqueous Ammonia (NH₄OH) or Ammonia gas (NH₃)

-

An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Ice

Procedure:

-

Reaction Setup: 2-Chloropyridine-3-sulfonyl chloride is dissolved in a suitable solvent and cooled in an ice bath.

-

Amination: Concentrated aqueous ammonia is added dropwise to the cooled solution with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. The reaction is typically exothermic and should be controlled by the rate of addition.

-

The reaction mixture is stirred at room temperature for a few hours to ensure complete conversion.

-

Work-up and Isolation: The reaction mixture is diluted with water and extracted with a suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

The amination of sulfonyl chlorides is generally a high-yielding reaction, often exceeding 90%.

Table 3: Expected Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant Ratio (Sulfonyl chloride:Ammonia) | 1 : excess |

| Reaction Temperature | 0 °C to room temperature |

| Expected Yield | > 90% |

Biological Activity and Signaling Pathways

While this compound itself is primarily considered a synthetic intermediate, the sulfonamide and pyridine moieties are known to be present in a wide range of biologically active molecules.

-

Sulfonamides: This class of compounds exhibits a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory effects.[3][4][6] The sulfonamide group can act as a zinc-binding group in metalloenzymes, a key mechanism for carbonic anhydrase inhibitors.[3]

-

Pyridine Derivatives: The pyridine scaffold is a common feature in many approved drugs and is associated with a diverse array of biological activities.[8]

Specific studies on the biological activity or the signaling pathways directly modulated by this compound are not extensively documented in the public domain. Further research is required to elucidate its potential pharmacological profile. A logical relationship diagram for the potential biological investigation of this compound is presented below.

Caption: Logical workflow for biological investigation.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound, a key intermediate for the development of potentially bioactive molecules. The outlined two-step synthetic approach, involving the formation of a sulfonyl chloride intermediate followed by amination, represents a practical and efficient method for its preparation in a laboratory setting. While specific biological data for the title compound is limited, its structural components suggest that it is a promising scaffold for further chemical exploration and drug discovery efforts. The provided experimental guidelines and data tables serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. 38025-93-3|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Chloropyridine-3-sulfonamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-chloropyridine-3-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the field of oncology. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the synthesis and evaluation of novel sulfonamide derivatives.

Introduction

This compound serves as a key intermediate in the development of various biologically active molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, antiviral, and anticancer agents. The pyridine ring, a common scaffold in medicinal chemistry, offers opportunities for diverse functionalization to modulate the physicochemical and pharmacological properties of the final compounds. Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Synthesis Overview

The synthesis of this compound derivatives typically follows a two-step process. The first step involves the preparation of the key intermediate, 2-chloropyridine-3-sulfonyl chloride. The second step is the reaction of this sulfonyl chloride with a variety of primary or secondary amines to yield the desired N-substituted sulfonamide derivatives.

Application Notes and Protocols for the Analytical Characterization of 2-Chloropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 2-Chloropyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. The following protocols are based on established analytical techniques for pyridine and sulfonamide derivatives and should be adapted and validated for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in reaction mixtures and final products. A reverse-phase method is typically employed.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a this compound sample and quantify it using an external standard.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 62:38 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape.[1] For methods not coupled with mass spectrometry, phosphoric acid can also be used.[2]

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards followed by the sample solutions.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the purity of the sample by dividing the concentration of the analyte by the nominal sample concentration.

-

Quantitative Data Summary (Illustrative)

The following table presents illustrative performance data for the analysis of sulfonamides by HPLC. This data should be established specifically for this compound during method validation.

| Parameter | Typical Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.02 - 0.39 ng/g |

| Limit of Quantitation (LOQ) | 0.25 - 1.30 ng/g |

| Recovery | 76.8% - 95.2% |

| Repeatability (RSD) | 1.5% - 4.7% |

Data is illustrative and based on the analysis of other sulfonamides.[3]

HPLC Workflow

Caption: General workflow for HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For trace-level detection and confirmation, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS

Objective: To identify and quantify this compound at low concentrations.

Instrumentation:

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 or equivalent reverse-phase column

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

Procedure:

-

Sample and Standard Preparation: Prepare as described in the HPLC protocol, using LC-MS grade solvents.

-

LC Conditions:

-

Column: C18 (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A suitable gradient to ensure separation from impurities.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3500 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

MRM Transitions: Determine the precursor ion (M+H)+ for this compound and optimize collision energies to identify characteristic product ions for Multiple Reaction Monitoring (MRM).

-

-

Analysis and Data Processing: Analyze the samples and standards. Quantify using the area of the most intense MRM transition and confirm identity with the ratio of quantifier to qualifier ions.

Quantitative Data Summary (Illustrative for Sulfonamides)

| Parameter | Typical Value |

| Linearity (R²) | > 0.998 |

| LOQ | ppt level in water |

| Recovery (in water) | 70% - 96% |

| RSD (n=6) | < 15% |

Data is illustrative and based on the analysis of other sulfonamides in water.[4]

LC-MS/MS Logical Flow

References

Application Notes & Protocols: Leveraging 2-Chloropyridine-3-sulfonamide in Proteomics Research for Target Identification and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Chloropyridine-3-sulfonamide and related compounds in proteomics research. Detailed protocols for key experiments are provided to guide researchers in utilizing this chemical scaffold for target identification, validation, and the elucidation of molecular mechanisms of action.

Introduction

This compound belongs to a class of compounds containing a sulfonamide group, a well-established pharmacophore in medicinal chemistry, and a pyridine ring, which can be engineered for selective covalent protein modification.[1][2][3] While specific proteomics data for this compound is not extensively documented, its structural motifs suggest significant potential as a chemical probe in proteomics research. The sulfonamide moiety can be derivatized into a reactive group, such as a sulfonyl fluoride, which is known to covalently modify a range of amino acid residues including serine, threonine, tyrosine, lysine, cysteine, and histidine.[4][5] This versatility makes such compounds powerful tools for activity-based protein profiling (ABPP) and target identification.[6][7][8] The pyridine component, particularly if modified to a halopyridine, can act as a "switchable" covalent modifier, where its reactivity is enhanced upon binding to a target protein, thereby increasing selectivity.[2]